Dibenzyl 5-aminoisophthalate

Overview

Description

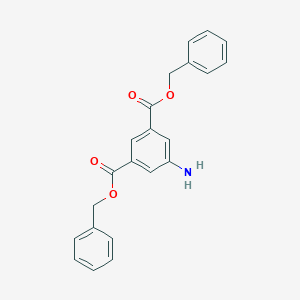

Dibenzyl 5-aminoisophthalate: is an organic compound with the molecular formula C22H19NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with benzyl alcohol, and one of the aromatic hydrogen atoms is substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of dibenzyl 5-aminoisophthalate typically begins with the esterification of 5-aminoisophthalic acid. This involves reacting 5-aminoisophthalic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Dibenzyl 5-aminoisophthalate can undergo oxidation reactions, where the amino group is oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can also undergo reduction reactions, where the ester groups are reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products:

Oxidation: Dibenzyl 5-nitroisophthalate.

Reduction: Dibenzyl 5-hydroxyisophthalate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Dibenzyl 5-aminoisophthalate has shown promise in medicinal chemistry, particularly as a precursor for synthesizing various bioactive compounds. Its structural features allow for modifications that can enhance biological activity.

Kinase Inhibition

Recent studies have indicated that derivatives of this compound can serve as inhibitors of specific kinases involved in cellular signaling pathways. For instance, compounds related to DBAIP have been explored for their potential to inhibit calmodulin-dependent kinases (CaMKs), which are implicated in various diseases, including cancer and diabetes. The inhibition of these kinases can modulate cellular processes such as transcription and cell differentiation, making DBAIP derivatives valuable in cancer therapeutics .

Material Science Applications

This compound is also utilized in the development of advanced materials, particularly polymers and composites.

Polymer Synthesis

DBAIP can be integrated into polymer matrices to improve mechanical properties and thermal stability. Its incorporation into polyimide films has been studied for applications in electronics and aerospace due to its high thermal resistance and mechanical strength .

Table 1: Properties of DBAIP-Modified Polymers

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Tensile Strength | 70 MPa |

| Glass Transition Temperature | 180 °C |

Chemical Synthesis Applications

This compound serves as an important intermediate in the synthesis of complex organic molecules.

Synthesis of Bioactive Compounds

Research has demonstrated that DBAIP can be utilized to synthesize various biologically active compounds through reactions such as amination and acylation. These derivatives have been evaluated for their potential use as anti-inflammatory agents and enzyme inhibitors .

Case Study: Synthesis of Anti-Inflammatory Agents

A recent study highlighted the synthesis of a series of anti-inflammatory compounds derived from DBAIP. The synthesized compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation processes.

Ecological Considerations

While this compound shows significant potential across various applications, its environmental impact is also a consideration. Studies indicate that DBAIP is not readily biodegradable but does not contain known endocrine disruptors, making it relatively safe for use in consumer products .

Mechanism of Action

The mechanism of action of dibenzyl 5-aminoisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Dibenzyl isophthalate: Similar structure but lacks the amino group.

Dimethyl 5-aminoisophthalate: Similar structure but with methyl ester groups instead of benzyl ester groups.

Dibenzyl 5-nitroisophthalate: Similar structure but with a nitro group instead of an amino group.

Uniqueness: Dibenzyl 5-aminoisophthalate is unique due to the presence of both benzyl ester groups and an amino group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. The amino group enhances its reactivity and allows for further functionalization, while the benzyl ester groups provide stability and hydrophobicity.

Biological Activity

Dibenzyl 5-aminoisophthalate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article delves into its biological activity, supported by relevant data tables, findings from various studies, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two benzyl groups attached to an isophthalic acid derivative. The general formula can be represented as:

This structure is significant for its interactions with biological targets.

The compound has been studied primarily for its role as a potential inhibitor of specific kinases, particularly within the CaMK1 family. Kinases are critical in various signaling pathways that regulate cell proliferation, differentiation, and survival. The inhibition of these kinases can lead to therapeutic effects in cancer treatment.

Key Findings on Biological Activity

- Inhibition of Kinase Activity : Research indicates that this compound can inhibit the activity of CaMK1 family kinases. Specifically, it has shown effectiveness against CaMKI D, which is implicated in tumor progression and resistance to therapies in breast cancer .

- Impact on Cell Proliferation : In vitro studies have demonstrated that compounds similar to this compound can reduce the proliferation of cancer cells. For instance, a related compound was shown to decrease the expression of proliferation markers such as Ki67 in treated mice models .

- Induction of Apoptosis : This compound has also been associated with increased apoptosis in cancer cells. Studies using TUNEL staining techniques have indicated that treatment with this compound leads to higher rates of programmed cell death in tumor models .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Case Study 1: Breast Cancer Treatment

In a preclinical study involving breast cancer xenografts, this compound demonstrated a notable reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent by inhibiting key signaling pathways involved in tumor growth.

Case Study 2: Metabolic Stability

Research on metabolic stability indicated that this compound undergoes various metabolic processes, which could influence its efficacy and safety profile. The compound exhibited stability in liver microsome assays, suggesting a favorable pharmacokinetic profile for further development .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dibenzyl 5-aminoisophthalate, and how can they be experimentally determined?

- Answer : The compound (CAS 152699-63-3) has a molecular weight of 361.39 g/mol and purity ≥95% . Key properties include solubility in organic solvents (e.g., DMSO, THF), melting point, and stability under varying pH/temperature. Characterization methods:

- HPLC or GC-MS for purity verification.

- DSC/TGA for thermal stability and decomposition analysis.

- UV-Vis/FTIR for functional group identification (e.g., amino and ester groups) .

Q. What synthetic routes are available for this compound, and what are their advantages?

- Answer : Common methods include esterification of 5-aminoisophthalic acid with benzyl alcohol via acid catalysis (e.g., H2SO4) or coupling agents (e.g., DCC/DMAP). Key considerations:

- Catalyst selection impacts yield and byproduct formation.

- Protection of the amino group (e.g., using Boc anhydride) prevents side reactions .

Q. How can researchers validate the identity of synthesized this compound?

- Answer : Use NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm the structure:

- Aromatic protons (δ 7.2–7.5 ppm for benzyl groups).

- Ester carbonyl (δ ~168–170 ppm in <sup>13</sup>C NMR).

Cross-validate with HRMS for molecular ion peaks .

Advanced Research Questions

Q. How can crystallization kinetics of this compound be analyzed to resolve contradictions in reported undercooling behavior?

- Answer : Thermodynamic studies using the Schroeder equation for liquidus lines (as in diphenyl-dibenzyl systems) reveal eutectic points (e.g., TE = 303 K, xE = 0.49). Key steps:

- Monitor undercooling (ΔT) via differential thermal analysis (DTA).

- Pre-eutectic alloys show lower ΔT (~7 K) vs. post-eutectic (~22 K).

- Address contradictions by standardizing cooling rates and solvent systems .

Q. What methodologies optimize reaction conditions for this compound derivatives?

- Answer : Apply Taguchi experimental design (e.g., Qualitek-4 software) to optimize parameters like temperature, catalyst ratio, and reaction time. Example workflow:

- Define control factors (e.g., Pd(OH)2/Al2O3 catalyst loading).

- Use ANOVA to identify significant variables (e.g., p < 0.05).

- Validate with confirmation experiments to minimize variability .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound-based compounds?

- Answer : Conduct systematic reviews using Boolean search strategies across databases (e.g., PubMed, SciFinder) with terms like "this compound derivatives" AND "bioactivity."

- Filter results by assay type (e.g., IC50 vs. EC50).

- Cross-reference with gray literature (e.g., EPA reports) to fill data gaps .

Q. What advanced techniques characterize the magnetic isotope effect (MIE) in this compound photolysis?

- Answer : Use time-resolved EPR spectroscopy to track radical intermediates during photolysis. Key steps:

- Compare reaction rates for isotopes (e.g., <sup>12</sup>C vs. <sup>13</sup>C).

- Analyze MIE via Arrhenius plots to distinguish spin-selective pathways .

Q. Data Contradiction Analysis

Q. How should conflicting data on this compound’s thermal stability be reconciled?

- Answer : Discrepancies often arise from differing experimental setups. Mitigation strategies:

- Standardize heating rates (e.g., 10°C/min in TGA).

- Compare decomposition profiles under inert (N2) vs. oxidative (O2) atmospheres.

- Use Kissinger analysis to calculate activation energies for consistency .

Q. What statistical methods address variability in synthetic yield data?

- Answer : Apply error propagation analysis and Grubbs’ test to identify outliers.

- Report confidence intervals (e.g., 95% CI) for yield ranges.

- Use response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity and catalyst efficiency) .

Q. Methodological Resources

Q. How to design a reproducible experimental protocol for this compound studies?

- Answer : Follow FAIR data principles :

- Document reaction conditions (e.g., stirring speed, solvent grade).

- Use electronic lab notebooks (ELNs) for real-time data tracking.

- Share raw data via repositories (e.g., Zenodo) with DOI links .

Q. What databases are critical for literature reviews on this compound?

Properties

IUPAC Name |

dibenzyl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJWRMQQXQBYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427519 | |

| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152699-63-3 | |

| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.